molecular formula C13H16N2O2 B11086934 N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine

N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine

Cat. No.: B11086934
M. Wt: 232.28 g/mol
InChI Key: ZLBMUMFDAHWGPV-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine typically involves the condensation of piperidine with a benzodioxole derivative under specific reaction conditions. One common method is the use of a Pd-catalyzed C-N cross-coupling reaction . This reaction can be carried out under mild conditions, often using a palladium catalyst and a suitable base in an organic solvent.

Industrial Production Methods

Industrial production of piperidine derivatives, including this compound, often involves continuous flow reactions. These methods allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-piperidin-1-ylmethanimine

InChI

InChI=1S/C13H16N2O2/c1-2-6-15(7-3-1)14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8-9H,1-3,6-7,10H2/b14-9+

InChI Key

ZLBMUMFDAHWGPV-NTEUORMPSA-N

Isomeric SMILES

C1CCN(CC1)/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)N=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.